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molecular formula C10H10BrN3 B8467859 3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole

3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole

Cat. No. B8467859
M. Wt: 252.11 g/mol
InChI Key: NUBBHGYWKGWWJF-UHFFFAOYSA-N
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Patent
US08716483B2

Procedure details

A mixture of 4-bromo-N′-methylbenzimidohydrazide hydrochloride 1 (1.7 g) (prepared according to a procedure in synthesis of Sch-1499895) in acetic anhydride (10 ml) was heated at 100° C. for 0.5 hour. After cooling and concentration under reduced pressure, the residue was dissolved in EtOAc, washed with saturated NaHCO3 twice, brine and dried (MgSO4). After evaporation of solvent, the residue was purified on silica gel. Elution with EtOAc gave 3-(4-bromophenyl)-1,5-dimethyl-1H-[1,2,4]-triazole 2BK (1.04 g).
Name
4-bromo-N′-methylbenzimidohydrazide hydrochloride
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Sch-1499895
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:13]=[CH:12][C:6]([C:7](=[NH:11])[NH:8][NH:9][CH3:10])=[CH:5][CH:4]=1.C(O[C:18](=O)[CH3:19])(=O)C>>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]2[N:11]=[C:18]([CH3:19])[N:9]([CH3:10])[N:8]=2)=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
4-bromo-N′-methylbenzimidohydrazide hydrochloride
Quantity
1.7 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C(NNC)=N)C=C1
Step Two
Name
Sch-1499895
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3 twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel
WASH
Type
WASH
Details
Elution with EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NN(C(=N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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